molecular formula C26H30N2O5 B11194739 10-acetyl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11194739
M. Wt: 450.5 g/mol
InChI Key: PVLWLSKVKLDCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-acetyl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family. This compound is characterized by its unique structure, which includes an acetyl group, multiple methoxy groups, and a hexahydro-dibenzo diazepine core. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-acetyl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps:

    Formation of the Hexahydro-dibenzo Diazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a substituted benzylamine with a diketone can form the diazepine ring.

    Introduction of the Acetyl Group: Acetylation can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Addition of Methoxy Groups: The methoxy groups are usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are common.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential pharmacological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, the compound might be used in the synthesis of advanced materials or as a precursor for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 10-acetyl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The methoxy groups and the diazepine core are crucial for binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.

    Clozapine: An antipsychotic drug with a similar dibenzo diazepine structure.

    Olanzapine: Another antipsychotic with structural similarities.

Uniqueness

What sets 10-acetyl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of multiple methoxy groups and the acetyl moiety can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C26H30N2O5

Molecular Weight

450.5 g/mol

IUPAC Name

5-acetyl-9,9-dimethyl-6-(2,3,4-trimethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H30N2O5/c1-15(29)28-19-10-8-7-9-17(19)27-18-13-26(2,3)14-20(30)22(18)23(28)16-11-12-21(31-4)25(33-6)24(16)32-5/h7-12,23,27H,13-14H2,1-6H3

InChI Key

PVLWLSKVKLDCMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C(=C(C=C4)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.